molecular formula C7H6BrNO B181206 4-Bromobenzamide CAS No. 698-67-9

4-Bromobenzamide

Cat. No. B181206
CAS RN: 698-67-9
M. Wt: 200.03 g/mol
InChI Key: ZRWNRAJCPNLYAK-UHFFFAOYSA-N
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Description

4-Bromobenzamide is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.04 .


Synthesis Analysis

The synthesis of benzamides, including 4-Bromobenzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . Another method involves the electrochemical fluorination of 4-bromobenzamide in anhydrous HF .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzamide is represented by the formula C7H6BrNO . It has a molecular weight of 200.03 g/mol . The compound forms a fine crystalline powder .


Chemical Reactions Analysis

4-Bromobenzamide can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .


Physical And Chemical Properties Analysis

4-Bromobenzamide appears as a white fine crystalline powder . It has a melting point of 190-193 °C and a predicted boiling point of 309.9±25.0 °C . The compound has a density of 1.5488 (rough estimate) and a refractive index of 1.5500 (estimate) .

Scientific Research Applications

Crystal Structure and Halogen Interactions

  • Synthon Modularity in Cocrystals : 4-Bromobenzamide has been studied for its role in the formation of cocrystals with n-alkanedicarboxylic acids, focusing on type I and type II halogen···halogen interactions. This research provides insights into the classification criteria for different types of halogen interactions and their manifestation in cocrystals (Tothadi, Joseph, & Desiraju, 2013).

Functional Behavior and Fluorescence Spectroscopy

  • Dual Functional Behavior Study : A study explored the dual functionality of 1,2-bis(4-bromobenzamide)benzene, revealing its varying roles as a PdCl2 ligand or a reactant in the Suzuki coupling reaction under different conditions (Cavalheiro, Nobre, & Kessler, 2019).

Catalysis and Chemical Synthesis

  • Palladium-Catalyzed Arylations : Research on the palladium-catalyzed direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides has been conducted. This study highlights the efficiency of bromobenzamides in facilitating the arylation of various heteroarenes (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Environmental and Microbial Studies

  • Metabolism of Herbicides : A study involving Klebsiella pneumoniae subsp. ozaenae demonstrated its ability to metabolize the herbicide bromoxynil, a compound structurally related to bromobenzamides. This research provides insights into microbial degradation processes of similar compounds (McBride, Kenny, & Stalker, 1986).

Pharmaceutical and Biological Research

  • Antibacterial Activity : The synthesis and antibacterial activity of a chelate complex involving (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide and copper(II) sulfate was studied. This complex exhibited significant antibacterial properties (Il’in et al., 2011).

  • Transdermal Penetration Enhancers : Research on iminosulfuranes, a new class of chemical penetration enhancers, involved N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane, which showed potential for enhancing transdermal drug delivery (Ramezanli, Tsai, Dorrani, & Michniak-Kohn, 2015).

Analytical and Spectroscopic Methods

  • Vibrational Spectroscopic Analysis : A study on N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, utilized vibrational spectroscopic methods to analyze its properties, highlighting potential applications in electro-optical fields (Dwivedi & Kumar, 2019).

  • Electrochemical Studies : Electrochemical fluorination of 4-Bromobenzamide was studied, providing insights into the transformation processes of similar aromatic compounds (Shainyan & Danilevich, 2006).

Safety And Hazards

4-Bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 4-Bromobenzamide are not mentioned in the retrieved papers, the compound’s dual functionality in the Suzuki coupling reaction suggests potential for further exploration in green chemistry . Additionally, its use in the preparation of other compounds indicates its value in various chemical syntheses.

properties

IUPAC Name

4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNRAJCPNLYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220098
Record name Benzamide, p-bromo-
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzamide

CAS RN

698-67-9
Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-bromobenzamide
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Record name 4-Bromobenzamide
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Synthesis routes and methods

Procedure details

On an ice water bath, 108 g (0.49 mol) of 4-bromobenzoic acid chloride was added drop-wise over 30 minutes to 330 cm3 (4.9 mol) of concentrated aqueous ammonia while vigorously stirring. The resultant crystals were filtered out, washed with water and recrystallized from acetone to yield 88 g (0.44 mol) of 4-bromobenzoic acid amide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
4.9 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
563
Citations
S Tothadi, S Joseph, GR Desiraju - Crystal growth & design, 2013 - ACS Publications
… The manner in which these interactions are manifested in cocrystals of 4-bromobenzamide … clean insertion of dicarboxylic acids between 4-bromobenzamide molecules. The strategy is …
Number of citations: 130 pubs.acs.org
L Chen, C Bruneau, PH Dixneuf, H Doucet - ChemCatChem, 2013 - Wiley Online Library
… We first investigated the reaction of 4-bromobenzamide with 2… of 4-bromobenzamide with 2 equiv. of NaOAc as the base in … detected, and 4-bromobenzamide was recovered unreacted. …
VMS Cavalheiro, SM Nobre, F Kessler - New Journal of Chemistry, 2019 - pubs.rsc.org
… This study presents the dual functionality of 1,2-bis(4-bromobenzamide)benzene, where depending on the stoichiometric conditions, temperature and reaction time, the compound may …
Number of citations: 2 pubs.rsc.org
N Aroonrerk, N Niyomtham… - Medical Principles and …, 2016 - karger.com
Objective: To evaluate the effect of N-benzyl-4-bromobenzamide (NBBA) on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E 2 (PGE 2) production in human gingival …
Number of citations: 3 karger.com
D Kesuma, BT Purwanto… - Journal of Chinese …, 2018 - repository.unair.ac.id
… In this present study, we synthesized N-(phenylcarbamothioyl)-4-bromobenzamide/4-Br-BPCT and N-(phenylcarbamothioyl)4-fluorobenzamide/4-F-BPCT. The presence of the …
Number of citations: 8 repository.unair.ac.id
R Moreno-Fuquen, A Azcárate… - … Section E: Structure …, 2014 - scripts.iucr.org
… In the reactions involving the 2-nitroaniline, as precursor, we aimed to synthesize the N-(2-nitrophenyl)-4-bromobenzamide (I). A close structure, the 4-bromo-N-(4-methoxy-2-nitrophenyl…
Number of citations: 3 scripts.iucr.org
ZT Xing, HB Wang, J Yin, WY Wu… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C7H7BrN2O, which is a derivative of benzonitrile, an intramolecular N—H⋯ O hydrogen bond occurs. Intermolecular N—H⋯ O and O—H⋯ N hydrogen bonds help …
Number of citations: 3 scripts.iucr.org
SM Nobre, VMS Cavalheiro, LS Duarte - Journal of Molecular Structure, 2018 - Elsevier
Two brominated bisamides were developed by this protocol. Compounds were synthesized either by 4-bromobenzoyl chloride and ethylenediamine or by ortho-phenylenediamine. The …
Number of citations: 6 www.sciencedirect.com
AC Sintov, PJ Zhang, BB Michniak-Kohn - Journal of Controlled Release, 2009 - Elsevier
… of enhancement by S,S-dimethyl-N-(4-bromobenzoyl)iminosulfurane, or more practically, by its immediate product, we evaluated its metabolic elimination of 4-bromobenzamide in the …
Number of citations: 8 www.sciencedirect.com
M Banasik, H Komura, K Ueda - ADP-ribosylation reactions, 1992 - Springer
Inhibitors of poly(ADP-ribose) synthetase are useful tools for the research on biological roles of poly(ADP-ribose). Many compounds have been shown to inhibit the activity of poly(ADP-…
Number of citations: 4 link.springer.com

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